1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-en-1-one is a synthetic organic compound characterized by the presence of chlorophenyl and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: 4-chlorobenzaldehyde, 4-chlorobenzenesulfonyl chloride, and dimethylamine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, using solvents like dichloromethane or toluene, and may require catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(methylamino)prop-2-en-1-one
- 1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(ethylamino)prop-2-en-1-one
Uniqueness
1-(4-Chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of both chlorophenyl and sulfonyl groups, which may confer specific chemical reactivity and biological activity. Its dimethylamino group also distinguishes it from similar compounds, potentially affecting its solubility and interaction with biological targets.
Properties
Molecular Formula |
C17H15Cl2NO3S |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfonyl-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C17H15Cl2NO3S/c1-20(2)11-16(17(21)12-3-5-13(18)6-4-12)24(22,23)15-9-7-14(19)8-10-15/h3-11H,1-2H3 |
InChI Key |
HXLCZXHWLXUEBY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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